6-Iodoquinazolin-4-one
Overview
Description
6-Iodoquinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family It is characterized by the presence of an iodine atom at the 6th position of the quinazolinone ring
Scientific Research Applications
6-Iodoquinazolin-4-one has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, including anticancer and antimicrobial agents.
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Industrial Applications: It is used in the development of agrochemicals and other industrial products.
Safety and Hazards
Mechanism of Action
Target of Action
6-Iodoquinazolin-4-one, also known as 6-iodoquinazolin-4-ol, is a compound that has been synthesized and evaluated for its antibacterial and antifungal activities . It has shown potent to moderately potent antimicrobial activity against a variety of organisms, including gram-negative bacteria such as Escherichia coli and P.aeruginosa, gram-positive bacteria such as Staphylococcus aureus, Bacillus subtilis, and Bacillus cereus, and pathogenic fungi such as Candida albicans and Saccharomyces cerevisiae . Therefore, the primary targets of this compound are these microbial organisms.
Mode of Action
It is known that quinazolinone derivatives, to which this compound belongs, exhibit a broad spectrum of biological activities . These activities include antioxidant, antifungal, antibacterial, anticonvulsant, anti-inflammatory, antihyperlipidemic, anticancer, antimalarial, antispasmodial, analgesic, antiviral, antitubercular, and antimicrobial effects . The specific interactions of this compound with its microbial targets that result in its antimicrobial activity are a subject of ongoing research.
Biochemical Pathways
Given its antimicrobial activity, it can be inferred that this compound interferes with essential biochemical pathways in the microbial organisms it targets, leading to their inhibition or death .
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a predicted density of 211±01 g/cm3 . It is slightly soluble in DMSO and methanol when heated and sonicated . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The result of the action of this compound is the inhibition or killing of the microbial organisms it targets . This results in its antimicrobial activity, which has been demonstrated against a variety of gram-negative and gram-positive bacteria, as well as pathogenic fungi .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, its solubility in DMSO and methanol suggests that its action may be influenced by the presence of these solvents . Additionally, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature , suggesting that light, moisture, and temperature may affect its stability and efficacy.
Biochemical Analysis
Biochemical Properties
It has been found to have antimicrobial activity
Cellular Effects
It has been shown to have antibacterial and antifungal activities against several organisms, including Escherichia coli, P.aeruginosa, Staphylococcus aureus, Bacillus subtilis, Bacillus cereus, Candida albicans, and Saccharomyces cerevisiae
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodoquinazolin-4-one typically involves the iodination of quinazolin-4-one. One common method includes the reaction of 5-iodoanthranilic acid with formamide in the presence of acetic acid and diethylamine as catalysts. The reaction proceeds as follows:
Starting Materials: 5-iodoanthranilic acid, formamide, acetic acid, diethylamine.
Reaction Conditions: The reaction mixture is heated to facilitate the formation of this compound.
Purification: The product is purified through recrystallization or chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
6-Iodoquinazolin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution: Various substituted quinazolinones.
Oxidation: Quinazolinone derivatives with higher oxidation states.
Reduction: Reduced forms of quinazolinone.
Comparison with Similar Compounds
Similar Compounds
- 6-Iodoquinoline
- 3-Iodo-6-methoxy-4H-chromen-4-one
- 4-Bromo-6-iodoquinoline
- 6-Iodopyrrolo[1,2-f][1,2,4]triazin-4(3H)-one
- 7-Chloro-4-iodoquinoline
Uniqueness
6-Iodoquinazolin-4-one is unique due to its specific substitution pattern and the presence of the iodine atom at the 6th position. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
6-iodo-3H-quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGXMZKDRVGIHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354109 | |
Record name | 6-Iodoquinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16064-08-7 | |
Record name | 6-Iodo-4(3H)-quinazolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16064-08-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Iodoquinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4(3H)-Quinazolinone, 6-iodo | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.423 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-Iodoquinazolin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of 6-Iodoquinazolin-4-one in medicinal chemistry?
A1: this compound serves as a versatile building block in synthesizing various biologically active compounds. Recent research highlights its potential in developing novel antimicrobial and antitumor agents. For instance, a series of this compound derivatives demonstrated promising in vitro activity against both Gram-negative and Gram-positive bacteria, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus subtilis, and Bacillus cereus, as well as pathogenic fungi such as Candida albicans and Saccharomyces cerevisiae []. Additionally, this compound represents a key intermediate in the synthesis of Lapatinib, a tyrosine kinase inhibitor used in targeted cancer therapy [].
Q2: How does the structure of this compound facilitate its use in organic synthesis?
A2: The structure of this compound is particularly amenable to chemical modifications, making it a valuable scaffold in drug discovery. The presence of the iodine atom at the 6th position allows for various coupling reactions, such as the Suzuki coupling reaction, which is effectively employed in the synthesis of Lapatinib []. This reaction allows for the introduction of diverse substituents onto the quinazolinone ring, facilitating the exploration of structure-activity relationships and the development of compounds with improved potency and selectivity.
Q3: Can you provide an example of how the structure of this compound derivatives has been modified to enhance biological activity?
A3: Researchers have explored the incorporation of an azetidinyl-3-(isonicotinamide-yl) moiety at a specific position on the this compound core structure []. This modification aimed to enhance the compound's antimicrobial and antitubercular properties. While the specific details of the study are limited, this example illustrates the ongoing efforts to leverage the this compound scaffold in developing new therapeutic agents. Further research on these modified derivatives could provide valuable insights into their structure-activity relationships and potential clinical applications.
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